molecular formula C9H11BrN2O2S B8169451 N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide

N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B8169451
M. Wt: 291.17 g/mol
InChI Key: SUZOZLUYWFJMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly bonded to a sulfonamide group. The molecule features a 5-bromopyridine moiety, where a methylene bridge (-CH₂-) connects the pyridine’s nitrogen atom to the sulfonamide nitrogen (Figure 1). Cyclopropane’s strained ring system may enhance rigidity, affecting conformational dynamics in biological or catalytic contexts .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c10-8-3-7(4-11-6-8)5-12-15(13,14)9-1-2-9/h3-4,6,9,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZOZLUYWFJMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Sulfonamide Coupling

The core synthetic strategy for N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide involves a two-step sequence: (1) preparation of the 5-bromo-3-(aminomethyl)pyridine intermediate and (2) sulfonamide formation via reaction with cyclopropanesulfonyl chloride.

Intermediate Synthesis :
The 5-bromo-3-(aminomethyl)pyridine precursor is typically synthesized through bromination of 3-(aminomethyl)pyridine using reagents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in tetrahydrofuran (THF) under reflux. Alternative routes involve cross-coupling reactions, though these are less commonly reported for this specific intermediate.

Sulfonamide Formation :
The intermediate is reacted with cyclopropanesulfonyl chloride in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA)\text{N,N-diisopropylethylamine (DIPEA)}, to facilitate nucleophilic substitution. Pyridine acts both as a base to scavenge HCl and as a solvent, enabling efficient conversion. For example, a patent describes dissolving 36.4 g of the intermediate in pyridine (110 mL), cooling to 10–15°C, and adding cyclopropanesulfonyl chloride (9.71 mL) dropwise. The mixture is stirred for 1 hour at 10–15°C and then for an additional hour at 20–25°C, achieving a 94.5% yield.

Alternative Boronic Ester-Mediated Coupling

A patent (WO2019106146A1) outlines an alternative pathway using Suzuki-Miyaura cross-coupling to introduce the cyclopropanesulfonamide moiety. This method involves:

  • Reacting 5-bromo-3-(bromomethyl)pyridine with a boronic ester derivative of cyclopropanesulfonamide.

  • Employing a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a mixture of Na2CO3\text{Na}_2\text{CO}_3, water, and 1,4-dioxane at 80–100°C.

While this route offers regioselectivity advantages, its practicality is limited by the need for specialized catalysts and lower yields (~65–75%) compared to direct sulfonylation.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Optimal reaction temperatures for sulfonamide formation range between 10°C and 65°C, with lower temperatures minimizing side reactions such as sulfonic acid ester formation. Pyridine is the preferred solvent due to its dual role as a base and reaction medium, though ethyl acetate and dichloromethane are viable alternatives for heat-sensitive intermediates.

Table 1: Solvent and Temperature Optimization

ParameterOptimal RangeYield Impact
Temperature10–25°CMaximizes yield (90–95%)
Solvent (Pyridine)100–150 mL/gEnhances reaction rate
Reaction Time2–4 hoursPrevents over-sulfonylation

Stoichiometric Ratios and Reagent Purity

A 1.1:1 molar ratio of cyclopropanesulfonyl chloride to the amine intermediate is critical to ensure complete conversion while avoiding excess reagent accumulation, which can lead to hydrolysis byproducts. High-purity (>98%) cyclopropanesulfonyl chloride is essential, as impurities such as sulfonic acid derivatives can reduce yields by 15–20%.

Purification and Characterization

Crystallization and Filtration

Post-reaction workup involves quenching with water (5 equivalents) to hydrolyze residual sulfonyl chloride, followed by crystallization from a mixture of acetic acid, 2-propanol, and water. Seed crystals of the product are introduced at 45°C to induce controlled crystallization, yielding an orange crystalline solid with 98.4% HPLC purity after vacuum drying.

Table 2: Purification Protocol

StepConditionsOutcome
QuenchingH2_2O, 5 eq, 30 minHydrolyzes byproducts
CrystallizationAcOH/2-propanol/H2_2O, 70°C94.5% recovery
DryingVacuum, 60°C, 12 hours<1% residual solvents

Analytical Characterization

The final product is characterized using:

  • High-Performance Liquid Chromatography (HPLC) : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6): δ 8.41 (s, 1H, pyridine-H), 8.02 (d, J=2.4J = 2.4 Hz, 1H), 7.89 (d, J=2.4J = 2.4 Hz, 1H), 4.32 (s, 2H, CH2_2), 2.85–2.78 (m, 1H, cyclopropane-H), 1.22–1.15 (m, 4H, cyclopropane-CH2_2).

  • Mass Spectrometry : ESI-MS m/z 291.17 [M+H]+^+.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A patented large-scale process details the use of a 1 L reactor to produce 42.9 g of this compound with consistent purity (>98%) . Key scalability challenges include maintaining temperature control during exothermic sulfonylation and minimizing solvent waste through recrystallization recycling.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products may include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biochemical Studies: The compound is used in studies to understand its interactions with biological molecules and pathways.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form interactions with active sites, while the cyclopropanesulfonamide group may influence the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

A structural and functional comparison with analogous sulfonamide and heterocyclic compounds is provided below.

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide Pyridine + cyclopropane sulfonamide 5-Br, methylene bridge ~289.1 (estimated) Bromine enhances electrophilicity; cyclopropane increases rigidity .
N-(5-Bromopyridin-3-yl)cyclopropanesulfonamide (Ref: 10-F765862) Pyridine + cyclopropane sulfonamide Direct N-linkage (no methylene bridge) ~275.1 (estimated) Absence of methylene bridge reduces steric bulk; lower solubility inferred .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine + benzene sulfonamide 5-Br, morpholine, methoxy, trimethylbenzene ~678.3 (exact) Pyrimidine core and bulky substituents may hinder membrane permeability .
Functional and Reactivity Comparisons
  • Electronic Effects :

    • The 5-bromopyridine group in the target compound enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (SₙAr) reactions. This contrasts with the pyrimidine derivative (Table 1, row 3), where bromine’s position on pyrimidine may alter regioselectivity in reactions .
    • The cyclopropane sulfonamide’s electron-withdrawing nature may stabilize negative charges, differing from the electron-rich trimethylbenzene sulfonamide in the pyrimidine analogue .
  • Steric and Conformational Effects :

    • The methylene bridge in the target compound introduces moderate steric hindrance compared to the direct N-linkage in Ref: 10-F765862. This could influence binding to biological targets (e.g., enzymes or receptors) .
    • The pyrimidine-based compound’s morpholine and trimethylbenzene groups create significant steric bulk, likely reducing bioavailability compared to the more compact target compound .
  • The discontinued status of Ref: 10-F765862 () may reflect instability issues absent in the methylene-bridged variant .

Biological Activity

N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₈H₉BrN₂O₂S and a molecular weight of 277.14 g/mol, this compound features a bromopyridine moiety that may interact with various biological receptors and enzymes, potentially modulating their activity. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 5-bromopyridine-3-amine with cyclopropanesulfonyl chloride under basic conditions, commonly using triethylamine or sodium hydroxide as a base to facilitate the formation of the sulfonamide bond.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The bromopyridine component is believed to enhance binding affinity to biological receptors, while the cyclopropanesulfonamide group contributes to the compound's stability.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. A related compound, identified in recent studies, demonstrated significant inhibition of cancer cell proliferation in vitro across various cell lines including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC₅₀ values for these compounds were found to be notably low, indicating potent anticancer activity .

Cell Line IC₅₀ (µM) Viable Cells (%) at 20 µM (72h)
Jurkat4.64 ± 0.086.01
HeLa9.22 ± 0.1721.64
MCF-78.47 ± 0.1815.05

The data suggests that increasing incubation time enhances the inhibitory effects of these compounds on cell viability .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer properties of related compounds using MTT assays across multiple cancer cell lines, revealing substantial growth inhibition compared to standard treatments such as Tamoxifen and Avastin .
  • Molecular Docking Studies : Computational analysis has indicated favorable binding interactions between related compounds and key targets involved in cancer progression, such as matrix metalloproteinases (MMPs). These studies provide insight into how structural modifications can enhance binding affinity and biological activity .

Q & A

Q. What are the standard synthetic routes for N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-(aminomethyl)pyridine with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical for yield optimization . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the compound characterized structurally and analytically post-synthesis?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane integrity.
  • Mass spectrometry (ESI or EI-MS) for molecular weight validation.
  • HPLC to assess purity (>95% is standard for biological assays).
  • Elemental analysis to verify stoichiometry .

Q. What are the common chemical reactions involving the bromine substituent?

The bromine atom at the pyridine ring undergoes:

  • Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce diverse substituents.
  • Nucleophilic aromatic substitution with amines or thiols under catalytic conditions (e.g., CuI/ligands).
  • Halogen exchange (e.g., iodination) for radioisotope labeling in tracer studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide formation?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict anhydrous conditions to avoid hydrolysis.
  • Temperature control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation while suppressing oxidation .
  • Continuous flow reactors : Improve mixing efficiency and scalability, reducing side-product formation by 15–20% compared to batch methods .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Substituent effects : Minor structural variations (e.g., cyclopropane vs. methylbenzenesulfonamide) alter binding affinity .
  • Assay conditions : Differences in pH, solvent (DMSO vs. saline), or enzyme isoforms (e.g., kinase selectivity panels).
  • Data normalization : Use internal controls (e.g., β-galactosidase) in cell-based assays to standardize viability metrics. Cross-validate findings with orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .

Q. What crystallographic methods are employed to determine the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms cyclopropane geometry. Heavy atoms (Br, S) enhance scattering contrast .
  • Powder XRD : Monitors polymorphic forms during formulation studies.
  • Computational modeling : DFT (density functional theory) predicts electronic effects of bromine on pyridine ring reactivity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace cyclopropane with other sulfonamide groups (e.g., tosyl) to assess steric effects.
  • Pyridine ring derivatives : Introduce electron-withdrawing groups (e.g., NO₂) at position 5 to modulate electronic density.
  • Biological testing : Prioritize enzyme inhibition assays (e.g., kinase panels) followed by in vivo pharmacokinetic profiling (e.g., plasma half-life in rodent models).
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes against target proteins (e.g., PARP-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.